10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of coumarin-fused heterocycles. These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which then undergo cyclization to form the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin-fused heterocycles such as:
- 4-methoxy-7H-furo[3,2-g]chromen-7-one
- 5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
Uniqueness
What sets 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one apart is its unique structure, which combines a methoxyphenyl group with a benzo[c]furo[3,2-g]chromen core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H14O4 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H14O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h2-12H,1H3 |
InChI Key |
UWKKHIGTYQHQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3 |
Origin of Product |
United States |
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